molecular formula C25H30N2O6 B14862273 Fmoc-beta-Me-L-Dab(Boc)-OH

Fmoc-beta-Me-L-Dab(Boc)-OH

Cat. No.: B14862273
M. Wt: 454.5 g/mol
InChI Key: LZYUMCFIPHALJL-VWLOTQADSA-N
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Description

Fmoc-beta-Me-L-Dab(Boc)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the beta carbon, and a tert-butyloxycarbonyl (Boc) protecting group on the side chain. These protecting groups are crucial in peptide synthesis to prevent unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Me-L-Dab(Boc)-OH typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group.

    Introduction of the Methyl Group: The beta carbon is methylated using appropriate reagents and conditions.

    Protection of the Side Chain: The side chain amino group is protected using the Boc group.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using automated peptide synthesizers and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to reveal the free amino groups.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.

    Coupling: Reagents like HBTU, HATU, or DIC are used for peptide coupling reactions.

Major Products:

    Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biology:

    Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.

Medicine:

    Drug Development: Plays a role in the development of peptide-based drugs.

Industry:

    Biotechnology: Used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-beta-Me-L-Dab(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Another protected amino acid used in peptide synthesis.

    Fmoc-Arg(Pbf)-OH: Contains different protecting groups but serves a similar purpose in peptide synthesis.

Uniqueness:

    Fmoc-beta-Me-L-Dab(Boc)-OH: is unique due to the presence of the methyl group on the beta carbon, which can influence the conformation and properties of the resulting peptides.

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C25H30N2O6/c1-24(2,3)33-22(30)26-14-13-25(4,21(28)29)27-23(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t25-/m0/s1

InChI Key

LZYUMCFIPHALJL-VWLOTQADSA-N

Isomeric SMILES

C[C@](CCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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